molecular formula C13H19N3O B12171085 2-(piperidin-1-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one

2-(piperidin-1-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one

Cat. No.: B12171085
M. Wt: 233.31 g/mol
InChI Key: PPORPCVFCXEHHL-UHFFFAOYSA-N
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Description

2-(piperidin-1-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is a heterocyclic compound that features a piperidine moiety attached to a cyclopenta[c]pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-1-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one typically involves the Mannich reaction, where piperidine is used as a cyclic secondary amine . The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic reactions, such as optimizing reaction conditions, using continuous flow reactors, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-1-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically results in the corresponding amine.

Mechanism of Action

The mechanism of action of 2-(piperidin-1-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(piperidin-1-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is unique due to its specific combination of a piperidine moiety and a cyclopenta[c]pyridazinone core. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

2-(piperidin-1-ylmethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one

InChI

InChI=1S/C13H19N3O/c17-13-9-11-5-4-6-12(11)14-16(13)10-15-7-2-1-3-8-15/h9H,1-8,10H2

InChI Key

PPORPCVFCXEHHL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C(=O)C=C3CCCC3=N2

Origin of Product

United States

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